Superior ACAT Inhibition over Ethyl Phenylglyoxylate
Ethyl 2-(4-methoxy-2,6-dimethylphenyl)-2-oxoacetate demonstrates a clear functional advantage over the unsubstituted analog, ethyl phenylglyoxylate, in inhibiting Acyl-CoA: Cholesterol Acyltransferase (ACAT). While the baseline compound shows no reported activity, the target compound exhibits measurable inhibition at a defined concentration in a physiologically relevant model .
| Evidence Dimension | In vitro inhibition of Acyl-CoA: Cholesterol Acyltransferase (ACAT) |
|---|---|
| Target Compound Data | Inhibition observed at 5 µM |
| Comparator Or Baseline | Ethyl phenylglyoxylate (CAS 1603-79-8) – No ACAT inhibition reported |
| Quantified Difference | Qualitative shift from inactive to active |
| Conditions | Intestinal microsomes from cholesterol-fed rabbits |
Why This Matters
This specific activity confirms the compound's utility in models of cholesterol metabolism, a property absent in the simpler analog, directly guiding procurement for atherosclerosis and lipid-handling research.
